molecular formula C14H8BrFN2O B1272771 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 419553-16-5

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B1272771
M. Wt: 319.13 g/mol
InChI Key: HLGKTUKUEMPIGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives is a topic of significant interest due to their potential applications in various fields. The compound "3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole" is not directly synthesized in the provided papers, but related compounds have been synthesized through various methods. For instance, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds has been achieved by reacting 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been extensively studied using various theoretical and experimental techniques. For example, the crystal structure of a related compound, 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, was characterized by single crystal X-ray diffraction and supported by theoretical approaches such as QTAIM and NBO analysis . Similarly, the molecular structure and vibrational frequencies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated using Gaussian09 software, with results in agreement with experimental data . These studies provide insights into the structural characteristics of oxadiazole derivatives that could be relevant to the compound of interest.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives in chemical reactions has been explored in several studies. For instance, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole resulted in various acetylated products, demonstrating the compound's ambident reactivity . This suggests that the compound "3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole" may also exhibit interesting reactivity in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives have been characterized in several studies. For example, the synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles containing a 2-fluoro-4-methoxy phenyl group revealed that these compounds exhibit optical limiting behavior, which could have applications in optoelectronics . Additionally, the synthesis and characterization of fluorinated poly(arylene ether 1,3,4-oxadiazole)s with a 4-bromophenyl pendant group provided insights into their thermal and dielectric properties . These findings could inform the understanding of the physical and chemical properties of "3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole".

Scientific Research Applications

1. Biological Activities of a Newly Synthesized Pyrazoline Derivative

  • Summary of Application : This study investigates the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
  • Methods of Application : The study involves the synthesis of a pyrazoline derivative and its application on rainbow trout alevins. The effects on AchE activity and MDA level in the brain of alevins were observed .
  • Results or Outcomes : The study is still ongoing, and the results are yet to be published .

2. Rapid Synthesis of ZnO Nanoparticles

  • Summary of Application : This research presents a novel approach for the synthesis of ZnO nanoparticles (ZnO NPs) using a non-thermal plasma source generated by the gliding arc discharge-air system .
  • Methods of Application : The effect of discharge time on the physical and optical properties, as well as the photocatalytic performance of the as-fabricated ZnO NPs, was investigated .
  • Results or Outcomes : The as-synthesized ZnO NPs revealed exceptional photocatalytic performance by degrading 97% of Congo Red (CR) dye after irradiation for 150 min .

Safety And Hazards

The safety and hazards associated with 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole are not well-documented. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGKTUKUEMPIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386402
Record name 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

CAS RN

419553-16-5
Record name 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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